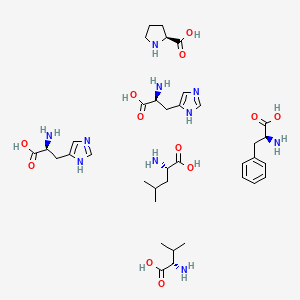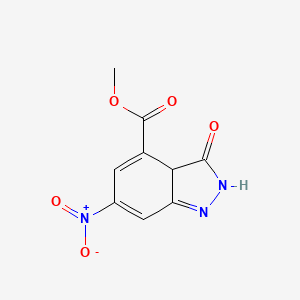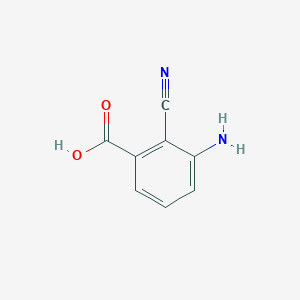![molecular formula C20H22O6 B12327334 3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one](/img/structure/B12327334.png)
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one, also known as Cyclocommunol, is a naturally occurring organic compound. It is a member of the chromene family and is characterized by its unique structure, which includes multiple hydroxyl groups and a methylprop-1-enyl side chain. This compound is known for its various biological activities, including antimicrobial, antifungal, and antiviral properties .
准备方法
Synthetic Routes and Reaction Conditions
Cyclocommunol can be synthesized through both natural product extraction and organic synthesis methods. The natural product extraction involves isolating the compound from sources such as Taxus species (yew trees), where it is found in small quantities. The extraction process typically includes solvent extraction followed by chromatographic purification .
In organic synthesis, Cyclocommunol can be prepared starting from basic chemical precursors. The synthetic route involves multiple steps, including the formation of the chromene core, introduction of hydroxyl groups, and addition of the methylprop-1-enyl side chain. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Cyclocommunol is less common due to the complexity of its synthesis and the availability of natural sources. advancements in synthetic chemistry may lead to more efficient production methods in the future. Current industrial methods focus on optimizing the extraction and purification processes to obtain high-purity Cyclocommunol for research and pharmaceutical applications .
化学反应分析
Types of Reactions
Cyclocommunol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the reactive chromene core .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used to oxidize Cyclocommunol, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can reduce Cyclocommunol to its corresponding alcohols and diols.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of Cyclocommunol, as well as substituted chromenes with different functional groups. These products are valuable intermediates in the synthesis of more complex molecules and pharmaceuticals .
科学研究应用
Cyclocommunol has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
作用机制
The mechanism of action of Cyclocommunol involves its interaction with various molecular targets and pathways. The hydroxyl groups and chromene core allow it to interact with enzymes and proteins, leading to its biological effects. Cyclocommunol can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes .
相似化合物的比较
Cyclocommunol is unique among similar compounds due to its specific structure and biological activities. Some similar compounds include:
Flavonoids: These compounds share a similar chromene core but differ in the number and position of hydroxyl groups. Flavonoids are known for their antioxidant properties.
Coumarins: These compounds also have a chromene core but lack the methylprop-1-enyl side chain. Coumarins are used in anticoagulant medications.
Chromones: These compounds have a similar structure but differ in the substitution pattern on the chromene core.
属性
分子式 |
C20H22O6 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC 名称 |
3,8,10-trihydroxy-6-(2-methylprop-1-enyl)-7a,8,9,10,11,11a-hexahydro-6H-chromeno[4,3-b]chromen-7-one |
InChI |
InChI=1S/C20H22O6/c1-9(2)5-15-18-19(24)17-13(23)6-11(22)8-16(17)26-20(18)12-4-3-10(21)7-14(12)25-15/h3-5,7,11,13,15-17,21-23H,6,8H2,1-2H3 |
InChI 键 |
JUUOTCAAEVIIMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=CC1C2=C(C3=C(O1)C=C(C=C3)O)OC4CC(CC(C4C2=O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12327257.png)
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)(methyl)carbamate](/img/structure/B12327260.png)


![(3aS,5R,6S,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carboxylic acid;morpholine](/img/structure/B12327269.png)
![(1R,2R,4S)-2-[(5-hexen-1-ylmethylamino)carbonyl]-4-[[7-methoxy-8-methyl-2-[4-(1-isopropyl)-2-thiazolyl]-4-quinolinyl]oxy]-Cyclopentanecarboxylic acid methyl ester](/img/structure/B12327275.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(2-cyanophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12327276.png)
![3-[[(E)-1-(4-chlorophenyl)ethylideneamino]oxymethyl]benzoic acid](/img/structure/B12327283.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid, 8-bromo-](/img/structure/B12327294.png)

![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate](/img/structure/B12327308.png)

![tert-Butyl 4-((benzo[d]isothiazol-3-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B12327329.png)

